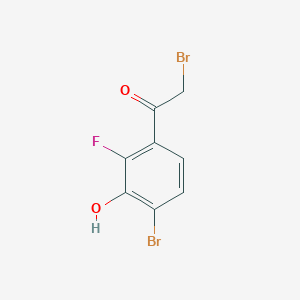![molecular formula C14H18N2O2 B13719778 (1-Cyclopentyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719778.png)
(1-Cyclopentyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyclopentyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopentyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol typically involves the formation of the benzimidazole core followed by the introduction of the cyclopentyl and methoxy groups. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzimidazole ring. Subsequent functionalization steps introduce the cyclopentyl and methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
(1-Cyclopentyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the benzimidazole ring could produce a dihydrobenzimidazole compound.
Aplicaciones Científicas De Investigación
(1-Cyclopentyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1-Cyclopentyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The cyclopentyl and methoxy groups may enhance the compound’s binding affinity and selectivity, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1H-benzo[d]imidazol-2-yl)methanol: Lacks the cyclopentyl and methoxy groups.
(1-Cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol: Lacks the methoxy group.
(6-Methoxy-1H-benzo[d]imidazol-2-yl)methanol: Lacks the cyclopentyl group.
Uniqueness
(1-Cyclopentyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of both the cyclopentyl and methoxy groups, which may confer distinct biological and chemical properties compared to its analogs. These structural features can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for research and development.
Propiedades
Fórmula molecular |
C14H18N2O2 |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
(1-cyclopentyl-6-methoxybenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C14H18N2O2/c1-18-11-6-7-12-13(8-11)16(14(9-17)15-12)10-4-2-3-5-10/h6-8,10,17H,2-5,9H2,1H3 |
Clave InChI |
RATNQEBXCLBQRJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(N2C3CCCC3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


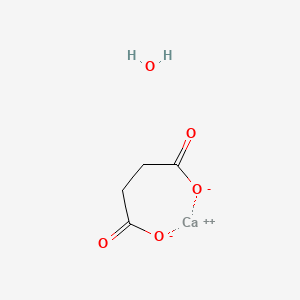
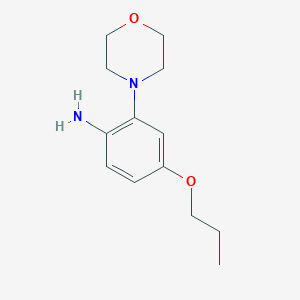
![3-[3-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13719711.png)
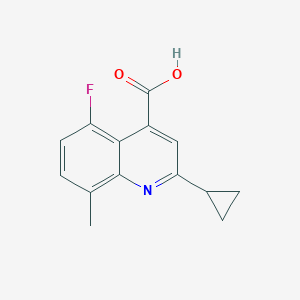

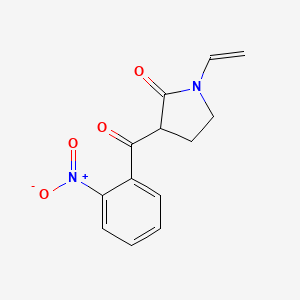

![[2R-[1(S*),2R*,3S*]]-N-Formyl-L-Leucine 1-[3-Carboxy-2-hydroxynonyl]dodecyl Ester](/img/structure/B13719756.png)
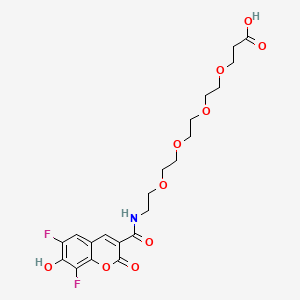
![3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine](/img/structure/B13719760.png)



